Cas no 2418677-16-2 (2-(chloromethyl)-1-methyl-1H-imidazo4,5-cpyridine hydrochloride)

2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic organic compound featuring a chloromethyl substituent on the imidazopyridine core. This hydrochloride salt offers enhanced solubility and stability, making it suitable for synthetic applications in pharmaceutical and agrochemical research. The reactive chloromethyl group enables further functionalization, facilitating its use as a versatile intermediate in the synthesis of biologically active molecules. Its well-defined structure and high purity ensure reproducibility in complex reactions. The compound is particularly valuable in medicinal chemistry for the development of targeted therapeutics due to its imidazopyridine scaffold, which is prevalent in drug discovery. Proper handling under controlled conditions is recommended due to its reactivity.
2-(chloromethyl)-1-methyl-1H-imidazo4,5-cpyridine hydrochloride structure
2418677-16-2 structure
Product Name:2-(chloromethyl)-1-methyl-1H-imidazo4,5-cpyridine hydrochloride
CAS No:2418677-16-2
MF:C8H9Cl2N3
MW:218.083159208298
MDL:MFCD32679400
CID:5676693
PubChem ID:154577610
Update Time:2025-05-24

2-(chloromethyl)-1-methyl-1H-imidazo4,5-cpyridine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridi ne hydrochloride
    • 2418677-16-2
    • EN300-26624210
    • 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride
    • 2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride
    • 2-(chloromethyl)-1-methyl-1H-imidazo4,5-cpyridine hydrochloride
    • MDL: MFCD32679400
    • Inchi: 1S/C8H8ClN3.ClH/c1-12-7-2-3-10-5-6(7)11-8(12)4-9;/h2-3,5H,4H2,1H3;1H
    • InChI Key: QRRLAFUFRATRBD-UHFFFAOYSA-N
    • SMILES: ClCC1=NC2C=NC=CC=2N1C.Cl

Computed Properties

  • Exact Mass: 217.0173527g/mol
  • Monoisotopic Mass: 217.0173527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.7Ų

2-(chloromethyl)-1-methyl-1H-imidazo4,5-cpyridine hydrochloride Pricemore >>

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Additional information on 2-(chloromethyl)-1-methyl-1H-imidazo4,5-cpyridine hydrochloride

Comprehensive Overview of 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride (CAS No. 2418677-16-2)

2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride is a specialized organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring an imidazo[4,5-c]pyridine core, makes it a valuable intermediate for drug discovery and development. The compound's CAS No. 2418677-16-2 ensures precise identification in scientific databases, catering to researchers seeking high-purity reagents for targeted studies.

In recent years, the demand for heterocyclic compounds like 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride has surged due to their role in designing kinase inhibitors and antiviral agents. This aligns with global trends in precision medicine, where researchers frequently search for terms such as "small molecule modulators" or "imidazole derivatives in drug design." The compound's chloromethyl group offers versatile reactivity for further functionalization, a feature highly sought after in combinatorial chemistry.

From a synthetic chemistry perspective, the hydrochloride salt form (hydrochloride) enhances the compound's stability and solubility—critical factors noted in forums discussing "API salt selection strategies." Analytical techniques like HPLC and NMR are essential for verifying the purity of CAS No. 2418677-16-2, addressing common queries about "quality control in pharmaceutical intermediates." The compound's molecular weight (calculated as 217.66 g/mol for the free base) further aids in metabolic stability predictions, a hot topic in "ADME optimization" discussions.

The imidazo[4,5-c]pyridine scaffold shares structural similarities with purines, explaining its relevance in "nucleoside mimetics research"—a trending area in oncology and immunology. Patent databases reveal growing interest in derivatives of 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine for modulating protein-protein interactions, answering frequent searches about "allosteric inhibitor scaffolds." Proper storage conditions (typically 2-8°C under inert atmosphere) are crucial, as emphasized in "handling hygroscopic compounds" guidelines.

Environmental and safety assessments of 2418677-16-2 follow standard protocols for research chemicals, with MSDS documentation addressing laboratory safety questions. The compound's applications extend to fluorescence labeling studies, connecting to popular searches about "bioimaging probes." As the pharmaceutical industry shifts toward fragment-based drug discovery, the balanced lipophilicity (LogP ~1.2 predicted) of this imidazo[4,5-c]pyridine derivative positions it as a promising building block.

Ongoing studies explore the 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride scaffold's potential in covalent inhibitor design, responding to increased interest in "targeted covalent drugs." Computational chemistry approaches, including molecular docking simulations with this compound, feature prominently in "structure-activity relationship (SAR) studies" publications. The scientific community continues to investigate its pharmacokinetic properties, particularly regarding blood-brain barrier permeability—a subject frequently queried as "CNS drug candidate criteria."

Supply chain transparency for CAS No. 2418677-16-2 remains vital, with researchers prioritizing vendors providing detailed "certificates of analysis (CoA)." The compound's synthetic route often involves Vilsmeier-Haack reactions, a process commonly searched alongside "imidazole ring formation methods." As regulatory requirements evolve, proper documentation of 2418677-16-2 becomes essential for compliance with "REACH and FDA submission guidelines."

In conclusion, 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride represents a multifaceted tool for medicinal chemists. Its growing prominence correlates with industry demands for privileged heterocycles and answers to trending searches like "scaffold hopping strategies" and "lead compound optimization." Continued research will likely uncover additional applications for this versatile imidazo[4,5-c]pyridine derivative in cutting-edge therapeutic development.

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